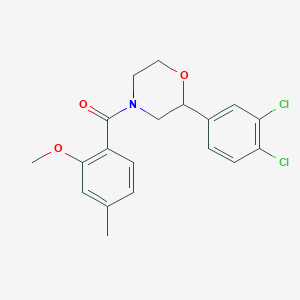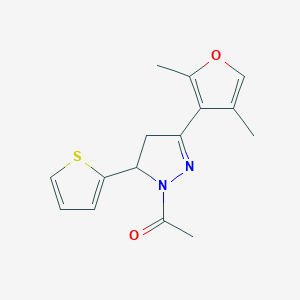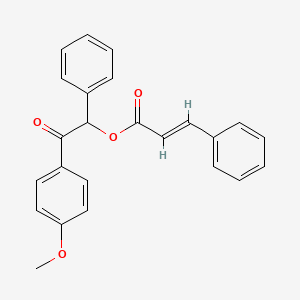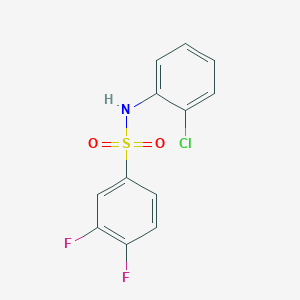![molecular formula C17H24N2O2 B5405533 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5405533.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methoxyphenyl)urea, also known as BHU-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHU-1 belongs to the class of urea derivatives and has been found to exhibit potent antitumor and anti-inflammatory properties.
作用機序
The mechanism of action of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methoxyphenyl)urea involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cell growth, proliferation, and survival. This compound inhibits the activation of this pathway by binding to the ATP-binding site of PI3K, which prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory cells.
実験室実験の利点と制限
One of the main advantages of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methoxyphenyl)urea is its potent antitumor and anti-inflammatory properties, which make it a promising candidate for the treatment of cancer and inflammatory disorders. Additionally, this compound has been found to exhibit low toxicity in animal models, which makes it a safe and effective therapeutic agent.
However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound in humans.
将来の方向性
There are several future directions for the research on N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methoxyphenyl)urea, including the development of more efficient synthesis methods, optimization of the dosage and administration route, and the evaluation of its efficacy in clinical trials. Additionally, further studies are needed to investigate the potential of this compound in combination with other therapeutic agents for the treatment of cancer and inflammatory disorders.
Conclusion
In conclusion, this compound is a promising urea derivative that exhibits potent antitumor and anti-inflammatory properties. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of cell growth and proliferation. This compound has several advantages, including its low toxicity and potential therapeutic applications in cancer and inflammatory disorders. However, further studies are needed to optimize its dosage and administration route and evaluate its efficacy in clinical trials.
合成法
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methoxyphenyl)urea can be synthesized through a multistep process involving the reaction of bicyclic ketone with a primary amine, followed by the reaction of the resulting amine with 3-methoxyphenyl isocyanate. The final product is obtained by the purification of the resulting urea derivative through recrystallization.
科学的研究の応用
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications in cancer and inflammation. Several studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Furthermore, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. This makes this compound a promising candidate for the treatment of various inflammatory disorders, including rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(16-9-12-6-7-13(16)8-12)18-17(20)19-14-4-3-5-15(10-14)21-2/h3-5,10-13,16H,6-9H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADCVSJYYXXUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R*,3aR*,7aR*)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5405455.png)

![N-bicyclo[2.2.1]hept-2-yl-2,2-dimethylpropanamide](/img/structure/B5405460.png)
![3-{[(2-thienylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5405473.png)
![[2-(2-ethoxypyridin-3-yl)phenyl]methanol](/img/structure/B5405476.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5405500.png)

![N-methyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5405522.png)


![1-{2-[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]ethyl}-2-piperidinone dihydrochloride](/img/structure/B5405541.png)
![2-(2,5-dichlorophenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5405544.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5405547.png)
